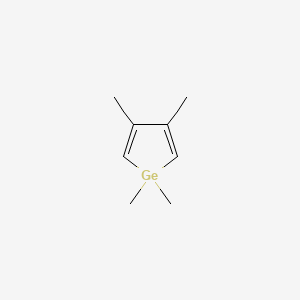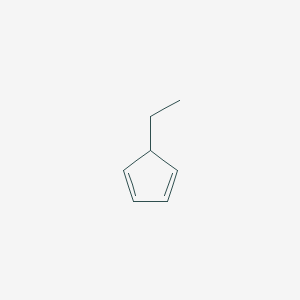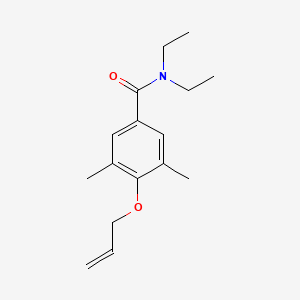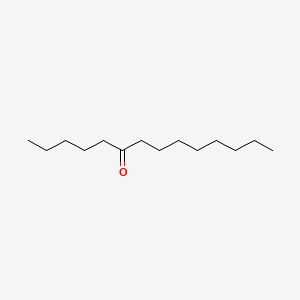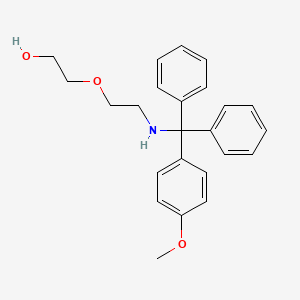
2-(2-(Monomethoxytritylamino)ethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(Monomethoxytritylamino)ethoxy)ethanol is an organic compound with the molecular formula C24H27NO3. It is a derivative of trityl-protected amino alcohols, which are commonly used in organic synthesis and medicinal chemistry. The compound features a trityl group (triphenylmethyl) attached to an amino group, which is further connected to an ethoxyethanol chain. This structure imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Monomethoxytritylamino)ethoxy)ethanol typically involves the protection of an amino group with a monomethoxytrityl (MMT) group, followed by the introduction of an ethoxyethanol chain. One common method involves the reaction of monomethoxytrityl chloride with 2-(2-aminoethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Monomethoxytritylamino)ethoxy)ethanol undergoes various chemical reactions, including:
Substitution Reactions: The trityl group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Oxidation and Reduction: The ethoxyethanol chain can undergo oxidation to form corresponding aldehydes or carboxylic acids, and reduction to form alcohols.
Coupling Reactions: The amino group can participate in coupling reactions with carboxylic acids or activated esters to form amides.
Common Reagents and Conditions
Trifluoroacetic Acid (TFA): Used for the removal of the trityl group.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Deprotected Amino Alcohols: Formed after the removal of the trityl group.
Oxidized Products: Such as aldehydes and carboxylic acids.
Amides: Formed through coupling reactions with carboxylic acids.
Scientific Research Applications
2-(2-(Monomethoxytritylamino)ethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of bioconjugates and as a linker in the development of drug delivery systems.
Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds and as a protective group in peptide synthesis.
Mechanism of Action
The mechanism of action of 2-(2-(Monomethoxytritylamino)ethoxy)ethanol is primarily related to its ability to act as a protecting group for amino functionalities. The trityl group stabilizes the amino group, preventing unwanted reactions during synthetic processes. Upon removal of the trityl group, the free amino group can participate in various chemical reactions, enabling the synthesis of target molecules. The compound’s ethoxyethanol chain also provides solubility and flexibility, facilitating its use in diverse chemical environments .
Comparison with Similar Compounds
Similar Compounds
2-(2-(Dimethylamino)ethoxy)ethanol: Similar in structure but contains a dimethylamino group instead of a trityl-protected amino group.
2-(2-(2-Aminoethoxy)ethoxy)ethanol: Lacks the trityl protection and is used as an intermediate in organic synthesis.
Uniqueness
2-(2-(Monomethoxytritylamino)ethoxy)ethanol stands out due to its trityl protection, which provides stability and selectivity in synthetic applications. This protection allows for the selective deprotection and functionalization of the amino group, making it a valuable tool in complex organic synthesis .
Properties
Molecular Formula |
C24H27NO3 |
|---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-[2-[[(4-methoxyphenyl)-diphenylmethyl]amino]ethoxy]ethanol |
InChI |
InChI=1S/C24H27NO3/c1-27-23-14-12-22(13-15-23)24(20-8-4-2-5-9-20,21-10-6-3-7-11-21)25-16-18-28-19-17-26/h2-15,25-26H,16-19H2,1H3 |
InChI Key |
WEMSSXBBSKUCPK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



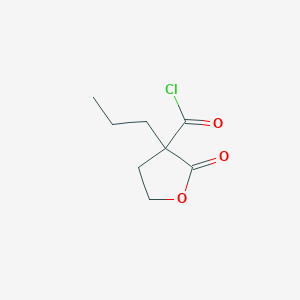
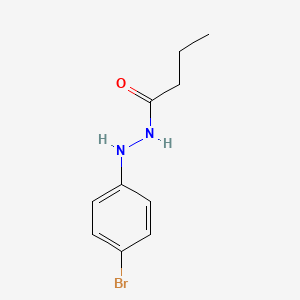
![2-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13801946.png)
![3-(2-aminoethyl)-1H-indol-4-ol;2-[carbamimidoyl(methyl)amino]acetamide;sulfuric acid](/img/structure/B13801951.png)
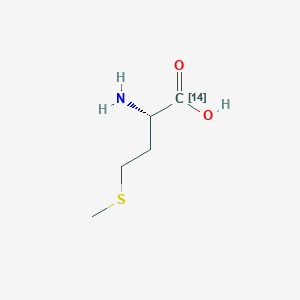
![3-Cyanomethyl-2-methylbenzo[b]thiophene](/img/structure/B13801966.png)
![N-[2-(7-Ethyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B13801974.png)
